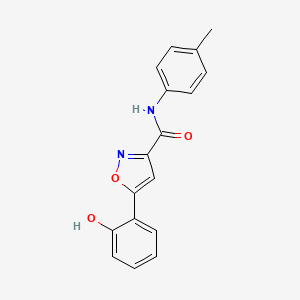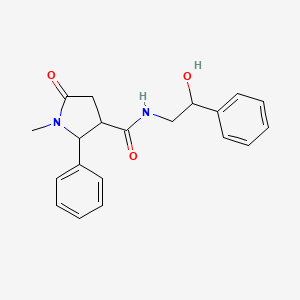
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as TAK-632, is a small molecule inhibitor of the protein kinases MEK1 and MEK2. MEK1 and MEK2 are important components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival. TAK-632 has been shown to have potential as an anti-cancer agent, and has been the subject of scientific research in recent years.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the activity of MEK1 and MEK2, which are important components of the MAPK signaling pathway. The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2 by N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have biochemical and physiological effects on cancer cells. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the phosphorylation of ERK1/2, which is a downstream target of the MAPK pathway. Inhibition of ERK1/2 phosphorylation leads to the inhibition of cancer cell growth and survival. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide as a research tool is its specificity for MEK1 and MEK2. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have minimal off-target effects, which makes it a valuable tool for studying the MAPK pathway. However, one limitation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its solubility in aqueous solutions. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is poorly soluble in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the development of new formulations of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide that improve its solubility in aqueous solutions. Another direction is the investigation of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in different types of cancer.
Synthesemethoden
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is a multi-step process that involves the reaction of several chemical compounds. The first step is the reaction of 2-methylphenylamine with 3-cyano-4,5-dimethylthiophene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with 2-chloro-4-(quinolin-4-ylamino)phenyl acetate to form N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been the subject of scientific research as a potential anti-cancer agent. Studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methylphenyl)-4-quinolinecarboxamide inhibits the growth of cancer cells in vitro and in vivo, and has therapeutic potential for the treatment of various types of cancer, including melanoma, pancreatic cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-14-8-4-5-9-17(14)22-12-19(18-10-6-7-11-21(18)26-22)23(28)27-24-20(13-25)15(2)16(3)29-24/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQMNRAUKGXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-furaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6040874.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6040878.png)

![N-(2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6040900.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6040908.png)
![1-(2-methoxy-5-{[(3-methoxybenzyl)(methyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6040920.png)
![6-{1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6040928.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6040934.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6040941.png)
![4-({[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-1-ethyl-2-pyrrolidinone](/img/structure/B6040950.png)


![ethyl 1-(3-cyclohexen-1-ylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6040972.png)